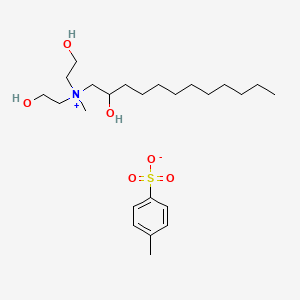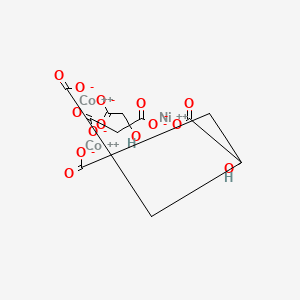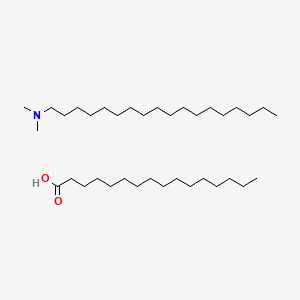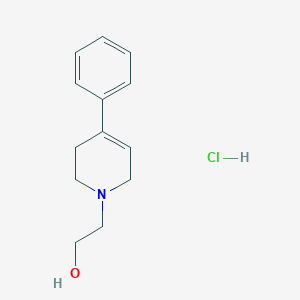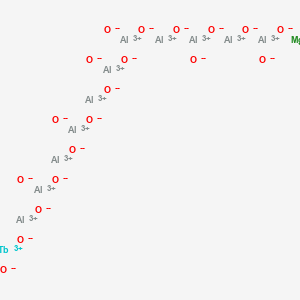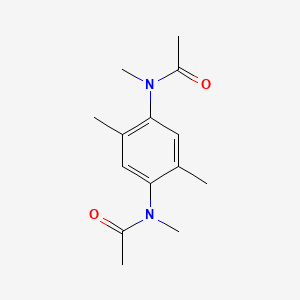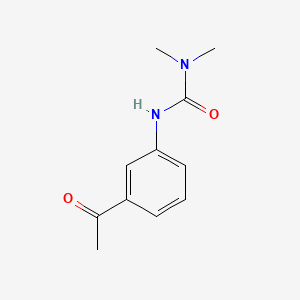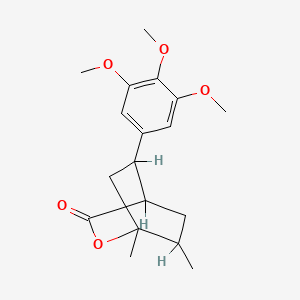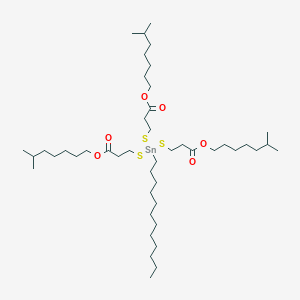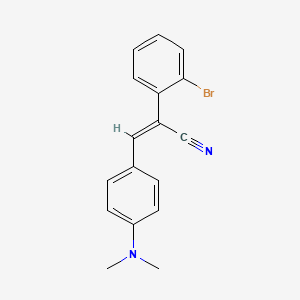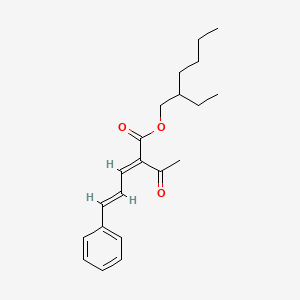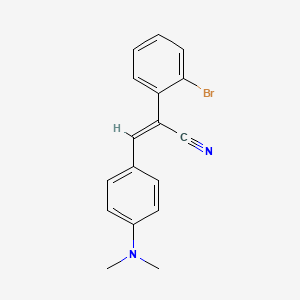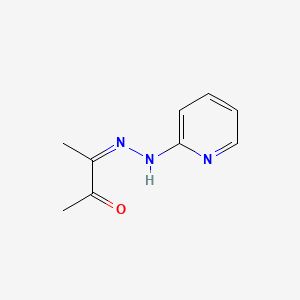
Biacetyl mono(2-pyridyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biacetyl mono(2-pyridyl)hydrazone is a chemical compound known for its utility in analytical chemistry, particularly in the spectrophotometric determination of metal ions such as zinc and cobalt . This compound forms colored complexes with metal ions, making it valuable for quantitative analysis in various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biacetyl mono(2-pyridyl)hydrazone can be synthesized through the reaction of biacetyl with 2-pyridylhydrazine. The reaction typically occurs in an ethanol medium under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The focus is on optimizing yield and purity through controlled reaction parameters and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Biacetyl mono(2-pyridyl)hydrazone undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions such as zinc and cobalt.
Oxidation and Reduction: Can participate in redox reactions depending on the reaction environment.
Substitution: Reacts with other chemical species to form substituted derivatives.
Common Reagents and Conditions
Complexation: Typically involves metal salts (e.g., zinc sulfate) in a buffered solution (e.g., borate buffer at pH 10) with ethanol as a solvent.
Oxidation and Reduction: Requires oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.
Substitution: Utilizes various nucleophiles or electrophiles depending on the desired substitution product.
Major Products Formed
Metal Complexes: Colored complexes with metal ions, such as yellow zinc complexes.
Oxidized or Reduced Derivatives: Depending on the specific redox reaction conditions.
Substituted Hydrazones: Products with different functional groups replacing hydrogen atoms on the hydrazone moiety.
Wissenschaftliche Forschungsanwendungen
Biacetyl mono(2-pyridyl)hydrazone has a wide range of applications in scientific research:
Analytical Chemistry: Used as a chromogenic reagent for the spectrophotometric determination of metal ions.
Biological Studies: Investigated for its potential interactions with biological molecules and metal ions in biological systems.
Pharmaceutical Analysis: Applied in the determination of metal content in pharmaceutical formulations.
Environmental Monitoring: Utilized in the analysis of metal ions in water samples and other environmental matrices.
Wirkmechanismus
The mechanism by which biacetyl mono(2-pyridyl)hydrazone exerts its effects involves the formation of stable complexes with metal ions. The compound acts as a ligand, coordinating with metal ions through its nitrogen atoms. This coordination results in a change in the electronic structure of the metal ion, leading to the formation of colored complexes that can be detected spectrophotometrically .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diacetyl mono(2-pyridyl)hydrazone: Similar structure but with two acetyl groups.
Biacetyl bis(2-pyridyl)hydrazone: Contains two pyridylhydrazone moieties.
2,2’-Bipyridyl: A related ligand with two pyridine rings.
Uniqueness
Biacetyl mono(2-pyridyl)hydrazone is unique due to its high sensitivity and selectivity for metal ions like zinc and cobalt . Its ability to form stable, colored complexes under mild conditions makes it particularly valuable for analytical applications.
Eigenschaften
CAS-Nummer |
74158-10-4 |
|---|---|
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-one |
InChI |
InChI=1S/C9H11N3O/c1-7(8(2)13)11-12-9-5-3-4-6-10-9/h3-6H,1-2H3,(H,10,12)/b11-7- |
InChI-Schlüssel |
MPDAGURABXSTPW-XFFZJAGNSA-N |
Isomerische SMILES |
C/C(=N/NC1=CC=CC=N1)/C(=O)C |
Kanonische SMILES |
CC(=NNC1=CC=CC=N1)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


